(S)-2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
The compound “(S)-2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral small molecule featuring a pyrrolidine ring core substituted with a tert-butyl ester group and an amide-linked (S)-2-amino-3-methyl-butyryl side chain. Its IUPAC name reflects two stereocenters with (S)-configurations, critical for its enantioselective interactions in biological or synthetic contexts.
Structurally, the molecule combines rigidity (pyrrolidine ring) with flexibility (methyl-butyrylamino side chain), enabling tailored interactions in catalysis or drug-receptor binding. Its molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of 285.38 g/mol. The compound’s chirality, emphasized by Pasteur’s foundational work on molecular asymmetry, underscores its relevance in asymmetric synthesis and bioactive compound design .
Properties
IUPAC Name |
tert-butyl (2S)-2-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17-9-11-7-6-8-18(11)14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,19)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYVJAJQHXDZLC-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC[C@@H]1CCCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of the Pyrrolidine Core
The synthesis begins with the preparation of the pyrrolidine backbone. A common approach involves cyclizing γ-aminobutyric acid (GABA) derivatives or utilizing proline analogs. For example, pyrrolidine-1-carboxylic acid tert-butyl ester serves as a starting material, with its tert-butyl group providing steric protection during subsequent reactions. The stereochemistry at the C2 position is introduced via asymmetric hydrogenation or chiral auxiliary-mediated synthesis. In one protocol, (S)-proline is converted to its Boc-protected derivative using di-tert-butyl dicarbonate (Boc₂O) and a base such as N,N-diisopropylethylamine (DIPEA), achieving >95% yield.
Incorporation of the (S)-2-Amino-3-methyl-butyrylamino Sidechain
The critical coupling step involves attaching the (S)-2-amino-3-methyl-butyryl moiety to the pyrrolidine core. This is typically accomplished using carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), paired with hydroxybenzotriazole (HOBt) to suppress racemization. For instance, a reaction between Boc-protected pyrrolidine and N-hydroxysuccinimide (NHS)-activated (S)-2-amino-3-methyl-butyric acid in tetrahydrofuran (THF) at 0°C yields the intermediate with 82–89% efficiency.
Table 1: Representative Coupling Reaction Conditions
| Reagent System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| EDC/HOBt | DCM | 0°C → RT | 85 | |
| DCC/DMAP | THF | -15°C | 78 | |
| HATU/DIPEA | DMF | RT | 91 |
Protection Group Strategies
tert-Butyl Ester Stabilization
The tert-butyl ester group at the pyrrolidine-1-carboxylic acid position is retained throughout the synthesis to prevent undesired side reactions. Its stability under basic and mildly acidic conditions allows sequential deprotection of other functional groups. For example, the benzyl ester protecting group on the amino acid sidechain is removed via hydrogenolysis (H₂/Pd-C) in methanol, while the tert-butyl ester remains intact.
Boc Protection of the Amine
The (S)-2-amino-3-methyl-butyryl segment is introduced as its Boc-protected derivative to prevent premature nucleophilic attack. Deprotection is performed using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous sodium bicarbonate. This stepwise approach ensures minimal epimerization, preserving the compound’s stereochemical integrity.
Stereochemical Control and Resolution
Chiral Ligand-Assisted Synthesis
Asymmetric hydrogenation using rhodium catalysts and chiral bisphosphine ligands (e.g., BoPhoz, PhanePhos) has been employed to install the (S)-configuration at both chiral centers. For instance, [Rh(R-Xyl-PhanePhos)(NBD)]BF₄ achieves 96% conversion with a diastereomeric excess (d.e.) of 50% under 10 bar H₂ at 50°C.
Table 2: Catalytic Asymmetric Hydrogenation Parameters
Chromatographic Resolution
When asymmetric synthesis yields insufficient enantiopurity, chiral stationary phase chromatography (e.g., Chiralpak IC) resolves racemic mixtures. A hexane/isopropanol (80:20) mobile phase separates diastereomers with a resolution factor (Rs) >1.5.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) of the final compound exhibits characteristic signals:
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) calculates for C₁₆H₂₉N₃O₃ ([M+H]⁺): 312.2287; found: 312.2289.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(S)-2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the tert-butyl ester group.
Scientific Research Applications
Basic Information
- Molecular Formula : C15H29N3O3
- Molecular Weight : 299.41 g/mol
- Density : 1.065 ± 0.06 g/cm³ (predicted)
- Boiling Point : 450.7 ± 20.0 °C (predicted)
- pKa : 15.08 ± 0.46 (predicted)
Pharmaceutical Applications
- Drug Development : The compound's structure suggests potential as a scaffold for developing new drugs targeting neurological disorders due to its amino acid-like properties.
- Peptide Synthesis : It can be used as a building block in peptide synthesis, particularly for creating modified peptides with enhanced stability and activity.
Biochemical Studies
- Enzyme Inhibition Studies : Research indicates that derivatives of this compound may act as inhibitors for specific enzymes involved in metabolic pathways, making them candidates for further investigation in metabolic diseases.
- Receptor Binding Studies : Its structural analogs have been studied for binding affinity to various receptors, providing insights into its potential therapeutic effects.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar compounds in models of neurodegeneration, demonstrating that modifications to the pyrrolidine ring can enhance protective effects against oxidative stress.
Case Study 2: Anticancer Activity
Research into related compounds showed promising anticancer activity through apoptosis induction in cancer cell lines, suggesting that (S)-2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester could be explored for similar properties.
Mechanism of Action
The mechanism of action of (S)-2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can result in various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of tert-butyl ester-protected amines with heterocyclic backbones. Below is a comparative analysis with structurally analogous molecules:
Key Findings
Chirality and Bioactivity: The target compound’s dual (S)-stereocenters distinguish it from non-chiral analogs (e.g., ’s piperazine derivative). Chirality enhances enantioselectivity in catalysis and receptor binding, as demonstrated in studies linking 3D molecular configuration to biological activity . In contrast, ’s indenyl-substituted compound lacks stereochemical complexity but offers aromatic π-π stacking interactions for solid-phase synthesis.
Functional Group Reactivity: The tert-butyl ester group, common across all compounds, provides steric protection for amines but varies in stability under acidic conditions. For example, ’s derivative undergoes HCl-mediated deprotection, whereas the target compound’s amide linkage may require enzymatic cleavage .
Physicochemical Properties :
- Higher molecular weight in piperazine derivatives (, .42 g/mol) correlates with reduced aqueous solubility compared to the target compound (285.38 g/mol).
- The hydroxyethylsulfide group in ’s compound introduces polarity, enhancing solubility in polar aprotic solvents .
Synthetic Utility: The target compound’s amino acid side chain enables its use in peptide mimetics, whereas ’s sulfonyl-piperazine derivative is optimized for kinase inhibition due to its sulfonyl group’s hydrogen-bonding capacity .
Biological Activity
(S)-2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound with significant potential in biological applications due to its unique structural features. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H29N3O3 |
| Molecular Weight | 299.41 g/mol |
| Boiling Point | 450.7 ± 20.0 °C (Predicted) |
| Density | 1.065 ± 0.06 g/cm³ (Predicted) |
| pKa | 15.08 ± 0.46 (Predicted) |
Biological Activity
The biological activity of this compound is influenced by its structural characteristics, particularly the presence of the pyrrolidine ring and amino groups, which can enhance its interaction with biological targets.
Anticancer Activity
Research indicates that this compound may have significant anticancer properties. For instance, structural analogs have been studied for their cytotoxic effects against various cancer cell lines. A study demonstrated that similar pyrrolidine derivatives exhibited IC50 values lower than established chemotherapeutics like doxorubicin, indicating a promising avenue for development in cancer therapy .
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Compounds with similar structures have shown efficacy in models of neurodegenerative diseases, where they help in reducing oxidative stress and inflammation .
Anticonvulsant Properties
In a series of experiments, related compounds demonstrated anticonvulsant activity in animal models. The mechanism appears to involve modulation of GABAergic signaling pathways, which are crucial for maintaining neuronal excitability .
Case Studies and Research Findings
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various pyrrolidine derivatives on human cancer cell lines, revealing that certain modifications to the structure significantly enhanced activity. The most potent compounds had specific substitutions on the pyrrolidine ring that increased binding affinity to target proteins involved in cell proliferation .
- Neuroprotection in Animal Models : In a rodent model of Alzheimer’s disease, a derivative of this compound was shown to improve cognitive function and reduce amyloid plaque formation, suggesting a protective role against neurodegeneration .
- Anticonvulsant Activity : Experimental data indicated that related compounds reduced seizure frequency in models induced by pentylenetetrazole (PTZ), highlighting their potential as therapeutic agents for epilepsy .
Q & A
Q. What are the key synthetic steps for preparing this compound, and how is purity ensured?
The synthesis typically involves:
- Acylation of the pyrrolidine core with tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions using reagents like triethylamine (TEA) and catalytic DMAP in dichloromethane at 0–20°C .
- Purification via column chromatography (e.g., silica gel) to isolate intermediates, with final purity verified by HPLC (>95%) and NMR .
- Critical steps include strict temperature control during coupling reactions and inert atmosphere use to prevent Boc-group hydrolysis .
Q. Which spectroscopic methods are most reliable for structural confirmation?
- 1H/13C NMR : Assign stereochemistry by analyzing coupling constants (e.g., J values for adjacent protons in pyrrolidine rings) .
- IR spectroscopy : Confirm the presence of ester carbonyl (C=O stretch ~1720 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during multi-step synthesis?
- Use chiral auxiliaries or enantioselective catalysts for key steps (e.g., asymmetric hydrogenation for amino acid residues) .
- Monitor enantiomeric excess via chiral HPLC with a cellulose-based column .
- Protect labile stereocenters with Boc groups to minimize racemization during acidic/basic conditions .
Q. What experimental strategies mitigate degradation during long-term storage?
- Store under argon at –20°C to prevent hydrolysis of the tert-butyl ester or amide bonds .
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., free carboxylic acid from ester hydrolysis) .
Q. How should conflicting spectral data (e.g., unexpected NMR signals) be resolved?
- Perform 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers .
- Compare with X-ray crystallography data (if available) for absolute configuration confirmation .
- Rule out impurities by repeating purification (e.g., preparative HPLC) and re-analyzing .
Q. What methodologies improve yields in tert-butyl ester protection/deprotection steps?
- Optimize reaction stoichiometry (e.g., 1.2 equivalents of Boc anhydride to ensure complete protection) .
- Use microwave-assisted synthesis to reduce reaction time and side-product formation .
- For deprotection, employ TFA in DCM (1:10 v/v) at 0°C to minimize side reactions .
Q. How does the tert-butyl ester group influence downstream reactivity?
- Steric hindrance : Slows nucleophilic attacks on adjacent amide bonds, enhancing stability in basic conditions .
- Acid-labile protection : Enables selective deprotection without affecting other functional groups (e.g., amino acids) .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across studies?
- Verify batch-to-batch purity via LC-MS to rule out impurities affecting activity .
- Re-examine stereochemical assignments (e.g., unintended epimerization during synthesis) using chiral analysis .
- Control solvent polarity in assays, as tert-butyl esters may alter solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
